6-Chloro-3-cyanochromone

Solid-state characterization Purification Formulation

Researchers optimizing halogen substitution in 3-cyanochromone series require analytically characterized, high-purity 6-chloro derivatives. 6-Chloro-3-cyanochromone (CAS 50743-20-9) solves this by providing a 98% pure, yellow crystalline solid with literature melting point 209-211 °C, enabling direct comparison with fluoro/bromo analogs. • Enables accurate structure-activity relationship (SAR) profiling with distinct polar surface area (54 Ų) and LogP (~2.3) vs. other 6-halo analogs. • Versatile building block: documented precursor (synthesized in ~63% yield from 6-chloro-3-formylchromone) for process chemistry. • Suitable as HPLC/GC reference standard given its sharp melting point and consistent retention behavior.

Molecular Formula C10H4ClNO2
Molecular Weight 205.6 g/mol
CAS No. 50743-20-9
Cat. No. B1584147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-cyanochromone
CAS50743-20-9
Molecular FormulaC10H4ClNO2
Molecular Weight205.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C#N
InChIInChI=1S/C10H4ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
InChIKeyJHWOLPAENJJAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-cyanochromone: Physicochemical & Structural Baseline


6-Chloro-3-cyanochromone (CAS 50743-20-9) is a 6-halogenated, 3-cyano-substituted chromone derivative with the molecular formula C₁₀H₄ClNO₂ and a molecular weight of 205.6 g/mol [1]. It is commercially available as a yellow crystalline solid with a specified purity of 98% and a literature melting point of 209–211 °C . This compound belongs to the class of 4-oxo-4H-1-benzopyran-3-carbonitriles and is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry research .

6-Chloro-3-cyanochromone: In-Class Substitution Limitations


The presence and identity of the halogen substituent at the 6-position of the 3-cyanochromone scaffold profoundly modulates both the compound's solid-state properties and its potential biological target engagement. Simple substitution with the parent 3-cyanochromone (unsubstituted) or alternative 6-halogen analogs (fluoro or bromo) results in compounds with demonstrably different melting points, polar surface areas, and lipophilicities . These physicochemical variations directly impact purification requirements, formulation behavior, and potential off-target activity profiles, thereby precluding direct interchangeability in a research or industrial process [1].

6-Chloro-3-cyanochromone: Quantitative Differentiation vs. Key Comparators


Melting Point Comparison with Halogen Analogs

The 6-chloro derivative exhibits a distinct melting point of 209–211 °C, which lies between the 6-fluoro analog (174–178 °C) and the 6-bromo analog (223–227 °C) . This intermediate thermal stability can be advantageous for processes requiring specific crystallization windows or for avoiding the elevated temperatures needed to melt the heavier bromo analog .

Solid-state characterization Purification Formulation

Commercial Purity Specification

Leading commercial suppliers consistently offer 6-Chloro-3-cyanochromone at an assay purity of 98%, as verified by analytical methods . While other 3-cyanochromones are available at various purities, this standardized 98% specification for the 6-chloro derivative provides a defined baseline for reproducible research, minimizing variability introduced by impurities that could confound biological or chemical assay results .

Purity Quality Control Analytical Chemistry

Synthetic Yield from 6-Chloro-3-formylchromone

A reported synthetic route to 6-Chloro-3-cyanochromone involves the conversion of 6-chloro-3-formylchromone, achieving a yield of approximately 63% [1]. This provides a concrete benchmark for chemists seeking to synthesize this specific analog internally or for those evaluating the feasibility of large-scale production.

Organic Synthesis Process Chemistry Scale-up

Halogen-Dependent Class-Level Bioactivity

While direct head-to-head activity data for 6-Chloro-3-cyanochromone is not available in the public domain, class-level structure-activity relationship (SAR) studies on 3-cyanochromones demonstrate that halogen substitution at the 6-position significantly alters inhibitory potency. For instance, 3-cyanochromone (unsubstituted) inhibits WcbL with a Ki of 10 ± 6 µM, whereas the 6-bromo analog shows a distinct dose-response curve [1]. By inference, the 6-chloro substituent is expected to confer a unique activity profile due to its intermediate electronegativity and steric bulk between hydrogen, fluorine, and bromine [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

6-Chloro-3-cyanochromone: Application Scenarios


SAR Library Expansion for Chromone Inhibitors

In medicinal chemistry programs focused on optimizing the 6-position of the 3-cyanochromone scaffold, 6-Chloro-3-cyanochromone serves as a critical analog. Its procurement enables direct comparison of its biological activity against unsubstituted, 6-fluoro, and 6-bromo derivatives to elucidate the halogen's steric and electronic contributions to target engagement, as inferred from class-level SAR studies [1].

Synthetic Intermediate for 6-Substituted Heterocycles

The cyano and chloro functional groups on the chromone core provide versatile synthetic handles for further derivatization. The compound is a documented precursor for synthesizing more complex molecules, with a known synthetic route yielding approximately 63% from 6-chloro-3-formylchromone [2]. It is therefore valuable for process chemists developing novel routes to drug-like molecules.

Analytical Reference Standard

Given its well-defined melting point (209–211 °C) and commercially available high purity (98%), 6-Chloro-3-cyanochromone is suitable for use as a reference standard in HPLC or GC method development. Its unique retention time and spectral properties allow for accurate quantification and impurity profiling in complex reaction mixtures .

Solid-State and Pre-Formulation Studies

For researchers investigating the relationship between halogen substitution and solid-state properties in the 3-cyanochromone series, the 6-chloro derivative offers a key data point. Its intermediate melting point, compared to the fluoro and bromo analogs, makes it a useful compound for comparative studies on crystal packing, thermal stability, and solubility .

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